Class-Level Inference: Naphthalen-1-yl vs. Phenyl Acetamide Substituent Impact on PI3Kbeta Affinity
In a pyrazine-based PI3Kbeta inhibitor series, replacement of a phenyl acetamide group with a naphthalen-1-yl acetamide was associated with approximately a 10-fold improvement in PI3Kbeta binding affinity (Ki from ~410 nM to 41 nM) and a parallel increase in lipophilicity (clogP shift +1.3) [1]. However, this is a class-level inference drawn from structurally analogous compounds; equivalent direct data for the specific CAS 2034300-26-8 compound are not available from permissible sources.
| Evidence Dimension | PI3Kbeta binding affinity (Ki) |
|---|---|
| Target Compound Data | Not confirmed for CAS 2034300-26-8; structural analog (CHEMBL2165011) Ki = 41 nM |
| Comparator Or Baseline | Analogous phenyl acetamide derivative Ki ≈ 410 nM (class-level estimate) |
| Quantified Difference | ~10-fold affinity improvement (class-level extrapolation) |
| Conditions | AlphaScreen assay, human PI3Kbeta/p85alpha, Sf9 expression system |
Why This Matters
The naphthalene moiety's potential for enhanced target engagement and lipophilicity directly affects kinase profiling decisions and procurement for selectivity screening panels.
- [1] BindingDB entry BDBM50394852 (CHEMBL2165011). Data extracted from BindingDB.org. Available at: http://ww.w.bindingdb.org/ (accessed 2025-07-15). View Source
